2-bromo-N-ethyl-4,6-difluoroaniline
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Overview
Description
2-Bromo-N-ethyl-4,6-difluoroaniline is an organic compound with the molecular formula C8H8BrF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is substituted with an ethyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-4,6-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method is the bromination of 4,6-difluoroaniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-4,6-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like palladium catalysts in Suzuki or Heck coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to substitute the bromine atom with other groups.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Substituted Anilines: Formed through substitution reactions.
Nitro Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2-Bromo-N-ethyl-4,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-4,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-difluoroaniline: Similar structure but lacks the ethyl group on the amino group.
4-Bromo-2,6-difluoroaniline: Similar structure but with different substitution pattern.
2,4-Difluoroaniline: Lacks the bromine atom.
Uniqueness
2-Bromo-N-ethyl-4,6-difluoroaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring and the ethyl group on the amino group. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C8H8BrF2N |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
2-bromo-N-ethyl-4,6-difluoroaniline |
InChI |
InChI=1S/C8H8BrF2N/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4,12H,2H2,1H3 |
InChI Key |
FFMGMDXOUWNWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1Br)F)F |
Origin of Product |
United States |
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